5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine 5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792410
InChI: InChI=1S/C12H11BrClN3O/c13-9-7-15-12(16-8-9)17-10-1-3-11(4-2-10)18-6-5-14/h1-4,7-8H,5-6H2,(H,15,16,17)
SMILES:
Molecular Formula: C12H11BrClN3O
Molecular Weight: 328.59 g/mol

5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC15792410

Molecular Formula: C12H11BrClN3O

Molecular Weight: 328.59 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine -

Specification

Molecular Formula C12H11BrClN3O
Molecular Weight 328.59 g/mol
IUPAC Name 5-bromo-N-[4-(2-chloroethoxy)phenyl]pyrimidin-2-amine
Standard InChI InChI=1S/C12H11BrClN3O/c13-9-7-15-12(16-8-9)17-10-1-3-11(4-2-10)18-6-5-14/h1-4,7-8H,5-6H2,(H,15,16,17)
Standard InChI Key ZCRFDMCLQZEXNM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC2=NC=C(C=N2)Br)OCCCl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine features a pyrimidine ring system substituted with bromine at position 5 and an N-linked 4-(2-chloroethoxy)phenyl group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₁BrClN₃O
Molecular Weight328.59 g/mol
IUPAC Name5-bromo-N-[4-(2-chloroethoxy)phenyl]pyrimidin-2-amine
SMILESC1=CC(=CC=C1NC2=NC=C(C=N2)Br)OCCCl
InChI KeyZCRFDMCLQZEXNM-UHFFFAOYSA-N

The presence of both bromine and chlorine atoms enhances the compound’s reactivity, enabling participation in cross-coupling reactions and nucleophilic substitutions . The chloroethoxy side chain introduces conformational flexibility, which may influence binding interactions in biological systems.

Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

  • Bromine at C5: Participates in Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation. For example, palladium-catalyzed reactions with phenylboronic acid yield biaryl derivatives .

  • Chloroethoxy Chain: The chlorine atom undergoes nucleophilic displacement with amines or thiols, forming secondary ethers or thioethers.

  • Pyrimidine Amine: The -NH group at position 2 may undergo acylation or alkylation to introduce additional functional groups.

Notably, the bromine atom’s electronegativity directs electrophilic attacks to the pyrimidine ring’s electron-deficient positions, while the chloroethoxy group’s lability allows for modular modifications .

Applications in Scientific Research

Medicinal Chemistry

Pyrimidine derivatives are pivotal in drug discovery due to their ability to mimic purine bases and interfere with enzymatic processes. 5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine has been investigated as a precursor to kinase inhibitors, particularly targeting tyrosine kinases involved in cancer cell proliferation . Structural analogs of this compound have demonstrated IC₅₀ values in the nanomolar range against breast and lung cancer cell lines.

Materials Science

The compound’s aromaticity and halogen content make it a candidate for organic semiconductors. Bromine enhances intermolecular interactions via halogen bonding, potentially improving charge transport properties in thin-film transistors .

Agricultural Chemistry

Derivatives of this compound have shown herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants . Field trials indicate efficacy against broadleaf weeds at application rates of 50–100 g/ha.

Mechanistic Insights and Biological Activity

While explicit mechanistic data for 5-bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine remain limited, studies on related bromopyrimidines suggest the following pathways:

  • Kinase Inhibition: The pyrimidine core competitively binds to ATP-binding pockets in kinases, disrupting phosphorylation cascades.

  • DNA Intercalation: Planar aromatic systems may intercalate into DNA, inducing apoptosis in rapidly dividing cells .

In vitro assays using MCF-7 breast cancer cells revealed a dose-dependent reduction in viability (50% at 10 μM), with apoptosis confirmed via caspase-3 activation .

Future Directions and Challenges

  • Synthetic Optimization: Developing greener methodologies (e.g., photochemical reactions) to reduce reliance on hazardous reagents like phosphorus oxychloride .

  • Biological Screening: Expanding preclinical studies to evaluate efficacy against resistant cancer phenotypes and infectious pathogens.

  • Material Applications: Exploring use in metal-organic frameworks (MOFs) for gas storage or catalysis.

Challenges include improving bromine atom economy in synthesis (current utilization: ~96% ) and addressing potential metabolic instability in vivo.

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